molecular formula C13H15ClFN5O B2619978 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide CAS No. 921075-57-2

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide

Cat. No.: B2619978
CAS No.: 921075-57-2
M. Wt: 311.75
InChI Key: ZNYJBYLFLRWHIJ-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a 1-(3-fluorophenyl)-1H-tetrazole moiety linked to a 3-chloro-2,2-dimethylpropanamide chain. The tetrazole ring is a well-known bioisostere for carboxylic acids or other planar heterocycles, often employed to modulate a compound's polarity, metabolic stability, and binding affinity to biological targets . The 3-fluorophenyl substituent on the tetrazole ring is a common feature in compounds designed for neurological and oncological research, as seen in molecules targeting kinase pathways and other disease-relevant enzymes . The propanamide side chain, featuring a chloro group and two geminal methyl groups, contributes to the molecule's overall stereoelectronic properties and potential as a versatile intermediate for further synthetic elaboration . While the specific mechanism of action and research applications for this precise molecule require further investigation, its structural architecture suggests potential utility as a key intermediate or a candidate for high-throughput screening in the development of therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN5O/c1-13(2,8-14)12(21)16-7-11-17-18-19-20(11)10-5-3-4-9(15)6-10/h3-6H,7-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYJBYLFLRWHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Chlorination: The resulting tetrazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Amidation: The chlorinated tetrazole derivative is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and fluorophenyl group are key structural features that enable it to bind to target proteins or enzymes, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
3-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide Tetrazole 3-Fluorophenyl, Cl, 2,2-dimethyl Data not provided ~380 (estimated) N/A
N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide (5) Tetrazole 2-Fluorophenyl, 2-methoxyphenyl N/A 377.4 N/A
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-...carboxamide (3d) Pyrazole 4-Fluorophenyl, cyano 181–183 421.0 71
N-(5-(R-Benzyl)-1,3-thiazol-2-yl)-2-chloroacetamide (10) Thiazole Benzyl, chloroacetamide N/A ~300 (estimated) N/A

Biological Activity

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique structure, which incorporates a chloro group, a fluorophenyl moiety, and a tetrazole ring, suggests diverse biological activities.

Chemical Structure

The compound can be represented by the following structural formula:

C12H15ClFN6O\text{C}_{12}\text{H}_{15}\text{ClF}\text{N}_{6}\text{O}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Covalent Bond Formation : The chloroethyl group may interact with nucleophilic sites in proteins or nucleic acids, leading to modifications that alter biological function.
  • Receptor Interaction : The tetrazole moiety may engage with specific receptors or enzymes, influencing signaling pathways.

Antimicrobial Properties

Research has indicated that compounds containing tetrazole structures often exhibit antimicrobial activity. For instance, studies have shown that related tetrazole derivatives possess significant antibacterial and antifungal effects.

Anticancer Activity

Tetrazole-containing compounds have been explored for their anticancer properties. In vitro studies suggest that they may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.

Research Findings

A variety of studies have been conducted to assess the biological activity of similar compounds, which provide insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialTetrazole derivativesSignificant inhibition of bacterial growth
AnticancerVarious tetrazole analogsInduction of apoptosis in cancer cells
Enzyme InhibitionPDE inhibitorsPotential modulation of phosphodiesterase activity

Case Studies

  • Antibacterial Activity : A study demonstrated that a related tetrazole compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
  • Anticancer Research : In vitro assays showed that another tetrazole derivative caused significant reduction in cell viability in breast cancer cell lines, indicating a need for further exploration of this compound in similar contexts.

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide?

Methodological Answer: The synthesis typically involves coupling reactions between tetrazole derivatives and chloroacetamide intermediates. A general procedure includes:

  • Reacting 1-(3-fluorophenyl)-1H-tetrazole-5-methanol with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C.
  • Work-up involves dilution with water, filtration, and recrystallization from ethanol-DMF mixtures to yield the pure product .
  • Alternative protocols use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, followed by TLC monitoring and recrystallization .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C-Cl at ~750 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 3-fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related tetrazole derivatives .

Q. How can researchers optimize the purity of this compound during synthesis?

Methodological Answer:

  • Use recrystallization from hot ethanol or ethanol-DMF mixtures to remove unreacted starting materials .
  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates prone to side products.
  • Monitor reaction progress via TLC (e.g., Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitutions at the chloroacetamide group .
  • Reaction Path Search : Apply methods like the Artificial Force Induced Reaction (AFIR) to identify low-energy intermediates and transition states .
  • Molecular Dynamics : Simulate solvent effects (e.g., PEG-400) on reaction kinetics using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental IR/NMR data with computed spectra from quantum chemistry tools (e.g., ADF, NWChem) .
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals (e.g., distinguishing methyl groups in 2,2-dimethylpropanamide) .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by analyzing spectra at 25°C vs. −40°C .

Q. How can this compound be modified to study structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

  • Functional Group Replacement : Substitute the 3-fluorophenyl group with other aryl halides (e.g., 3-chlorophenyl) to assess halogen effects on bioactivity .
  • Protease Inhibition Assays : Test derivatives against target enzymes (e.g., HIV-1 protease) using fluorescence-based kinetic assays.
  • Docking Studies : Model interactions with binding pockets using AutoDock Vina to prioritize synthetic targets .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Solvent Selection : Replace PEG-400 with cheaper, greener solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
  • Catalyst Recycling : Optimize Bleaching Earth Clay recovery via centrifugation and thermal regeneration .
  • Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How does the tetrazole ring influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C, analyzing degradation products via LC-MS.
  • Metal Chelation : Test interactions with divalent cations (e.g., Mg²⁺, Ca²⁺) using UV-Vis spectroscopy, as tetrazoles are known chelators .
  • Microsomal Stability : Assess hepatic metabolism using rat liver microsomes and NADPH cofactors .

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